molecular formula C22H34BNO4 B15126869 Tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate

Tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate

Cat. No.: B15126869
M. Wt: 387.3 g/mol
InChI Key: NLUNJBHKDGTAAA-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate is a boronic ester-containing compound with a piperidine core functionalized at the 1-position by a tert-butoxycarbonyl (Boc) protecting group and at the 3-position by a phenyl ring substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. Its molecular formula is C24H35BNO4, with a molar mass of 420.26 g/mol. This compound is primarily utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures critical in drug discovery and materials science . The Boc group enhances solubility and stability during synthetic processes, while the boronate ester facilitates palladium-catalyzed couplings with aryl halides .

Properties

Molecular Formula

C22H34BNO4

Molecular Weight

387.3 g/mol

IUPAC Name

tert-butyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate

InChI

InChI=1S/C22H34BNO4/c1-20(2,3)26-19(25)24-14-8-9-17(15-24)16-10-12-18(13-11-16)23-27-21(4,5)22(6,7)28-23/h10-13,17H,8-9,14-15H2,1-7H3

InChI Key

NLUNJBHKDGTAAA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCCN(C3)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the design of inhibitors and modulators of specific enzymes and receptors .

Industry

In the industrial sector, the compound is used in the development of advanced materials, including polymers and catalysts. Its boron-containing moiety can enhance the properties of these materials, making them suitable for various applications .

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites on proteins and other biomolecules, modulating their activity. This interaction can affect various biological pathways, making the compound a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Key Features

The following table highlights structural differences and similarities between the target compound and related piperidine-boronate derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Reactivity Reference
Tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate C24H35BNO4 420.26 Piperidine-1-Boc, 3-phenyl-dioxaborolane Suzuki-Miyaura coupling intermediate; pharmaceutical synthesis
Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl]piperidine-1-carboxylate C23H36BNO5 417.35 Piperidine-1-Boc, 4-phenoxymethyl-dioxaborolane Cross-coupling reactions; improved steric accessibility due to phenoxymethyl linker
Tert-butyl 4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]piperidine-1-carboxylate C20H34BNO4 379.30 Piperidine-1-Boc, vinyl-dioxaborolane Photoredox catalysis; radical addition-polar cyclization cascades
Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate C20H32BN3O4 389.31 Piperidine-1-Boc, pyrazole-dioxaborolane Biologically active intermediates; heterocyclic drug candidates

Reactivity and Functional Group Influence

  • Aryl Boronates (Target Compound) : The phenyl-dioxaborolane group exhibits high reactivity in Suzuki-Miyaura couplings due to favorable electron-withdrawing effects, enabling efficient transmetalation with palladium catalysts .
  • Vinyl Boronates () : These derivatives participate in photoredox-catalyzed radical addition-polar cyclization cascades, expanding access to cyclobutane structures .
  • Heterocyclic Boronates () : Pyrazole-substituted boronates offer enhanced metabolic stability in drug candidates but require optimized coupling conditions due to steric hindrance .

Stability and Deprotection

  • The Boc group in all compounds is stable under basic and neutral conditions but cleaved under acidic conditions (e.g., HCl or TFA) .
  • Boronate esters are sensitive to protic solvents but stabilized by pinacol (tetramethyl dioxaborolane), ensuring shelf stability .

Physical and Spectroscopic Data

  • NMR Analysis :
    • The target compound’s ¹H NMR (CDCl3) shows characteristic peaks for the Boc group (δ 1.45 ppm, singlet, 9H), piperidine protons (δ 1.60–2.80 ppm, multiplet), and dioxaborolane methyl groups (δ 1.33 ppm, singlet, 12H) .
    • Comparatively, the vinyl boronate () exhibits olefinic protons at δ 6.20–6.50 ppm (doublet) .
  • HRMS : Molecular ion peaks align with theoretical values (e.g., [M+H]⁺ at m/z 421.27 for the target compound) .

Q & A

Q. What synthetic methodologies are effective for preparing tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate?

The synthesis typically involves multi-step reactions, including:

  • Boronate ester formation : The dioxaborolan group is introduced via Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis.
  • Piperidine core functionalization : Protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by coupling with a boronate-containing aryl halide.
  • Purification : Gradient column chromatography (e.g., hexane/ethyl acetate) is used for isolation, yielding >95% purity in optimized conditions .

Q. Key Table: Example Reaction Conditions

StepReagents/ConditionsYield
BoronationPd(dppf)Cl₂, B₂Pin₂, KOAc, DMF, 80°C75–85%
CouplingSuzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O)60–70%
Boc DeprotectionTFA/CH₂Cl₂ (1:1), RT, 2 hrQuantitative

Q. How should researchers characterize this compound to confirm structural integrity?

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify the piperidine ring, tert-butyl group, and boronate ester signals. Key peaks include δ ~1.3 ppm (Boc CH₃) and ~7.5 ppm (aryl protons adjacent to boron) .
  • IR Spectroscopy : Confirm C=O (Boc, ~1680 cm⁻¹) and B-O (dioxaborolan, ~1350 cm⁻¹) stretches.
  • Mass Spectrometry : High-resolution MS to validate molecular weight (e.g., [M+H]+ calc. for C₂₄H₃₅BNO₄: 420.27) .

Advanced Research Questions

Q. How can reaction yields be optimized for Suzuki-Miyaura cross-coupling involving this boronate ester?

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂(dtbpf)) for improved turnover. Evidence suggests Pd(dppf)Cl₂ enhances stability in polar solvents .
  • Solvent Effects : Use mixed solvents (e.g., DME/H₂O) to balance solubility and reactivity. Polar aprotic solvents (DMF, DMSO) may improve aryl halide activation but risk boronate hydrolysis .
  • Temperature Control : Reactions at 60–80°C often maximize yield while minimizing side products.

Q. How should researchers address discrepancies in toxicity data when designing in vitro assays?

  • Precautionary Protocols : Assume acute toxicity (Category 4 for oral/dermal/inhalation) due to structural analogs . Use PPE (gloves, respirators) and conduct reactions in fume hoods.
  • Ecological Risk Mitigation : Implement waste neutralization (e.g., hydrolysis of boronate esters with acidic methanol) to reduce environmental persistence .

Q. What strategies are effective for resolving insolubility issues during purification?

  • Co-solvent Systems : Use THF/water or DCM/methanol gradients to improve solubility of intermediates.
  • Derivatization : Temporarily replace the Boc group with more soluble protecting groups (e.g., Fmoc) for easier handling .

Methodological Challenges in Data Interpretation

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved?

  • Variable Temperature NMR : Analyze dynamic effects (e.g., rotational barriers in the piperidine ring) by acquiring spectra at 25°C and 60°C .
  • 2D NMR Techniques : Use HSQC and HMBC to assign overlapping signals, particularly near the boronate-aryl junction .

Q. What analytical approaches validate the compound’s stability under physiological conditions?

  • pH-Dependent Stability Studies : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC. The Boc group is labile under acidic conditions (t₁/₂ < 2 hr at pH 2) .
  • Mass Spectrometry Imaging : Track boronate ester integrity in cell culture models to assess bioactivity retention .

Safety and Handling

Q. What safety measures are critical given limited ecotoxicological data?

  • Containment : Use secondary containment trays to prevent spills.
  • Emergency Protocols : Immediate decontamination with ethanol/water (70:30) for spills. Eye wash stations and respiratory protection are mandatory .

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